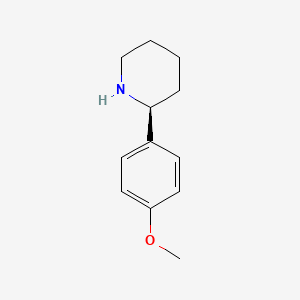

(2S)-2-(4-Methoxyphenyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(4-methoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEQGLKEECTHNQ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427052 | |

| Record name | Piperidine, 2-(4-methoxyphenyl)-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503561-02-2 | |

| Record name | Piperidine, 2-(4-methoxyphenyl)-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stereochemical Architecture and Synthetic Pathways of (2S)-2-(4-Methoxyphenyl)piperidine

This guide serves as a technical whitepaper for researchers and medicinal chemists focusing on the structural elucidation, enantioselective synthesis, and pharmacological validation of (2S)-2-(4-Methoxyphenyl)piperidine .

Technical Whitepaper | Version 1.0

Executive Summary & Molecular Architecture

The molecule (2S)-2-(4-Methoxyphenyl)piperidine represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore for Neurokinin-1 (NK1) antagonists, NMDA receptor modulators, and norepinephrine reuptake inhibitors.

Unlike its achiral or racemic counterparts, the (2S)-enantiomer often exhibits distinct biological activity due to the specific spatial arrangement required for binding within chiral protein pockets.

Structural Specifications

-

IUPAC Name: (2S)-2-(4-methoxyphenyl)piperidine

-

Molecular Formula: C₁₂H₁₇NO[1]

-

Chiral Center: C2 position of the piperidine ring.

-

Electronic Character: The 4-methoxy group acts as a

-withdrawing but strong

Conformational Dynamics

The piperidine ring exists predominantly in a chair conformation . For the (2S)-isomer:

-

Equatorial Preference: The bulky 4-methoxyphenyl group preferentially occupies the equatorial position to minimize 1,3-diaxial strain with the protons at C4 and C6.

-

Nitrogen Inversion: The secondary amine nitrogen undergoes pyramidal inversion, but the lone pair generally orients to minimize steric clash with the adjacent aryl group.

-

Absolute Configuration (CIP Rules):

-

Priority 1: Nitrogen atom (-NH-).

-

Priority 2: Aromatic Carbon (C1 of the 4-methoxyphenyl ring).

-

Priority 3: Methylene Carbon (C3 of the piperidine ring).

-

Priority 4: Hydrogen atom (at C2).

-

Configuration: With H in the rear, the sequence 1

2

-

Enantioselective Synthesis & Resolution Protocols

To access high optical purity (>99% ee), two primary pathways are recommended: Classical Diastereomeric Resolution (robust, scalable) and Asymmetric Hydrogenation (atom-economical).

Pathway A: Classical Resolution via Diastereomeric Salt Formation

This method relies on the solubility difference between the diastereomeric salts formed with a chiral acid. For 2-arylpiperidines, (-)-Dibenzoyl-L-tartaric acid (DBTA) is the gold standard resolving agent.

Experimental Protocol: Resolution of Racemic 2-(4-Methoxyphenyl)piperidine

Objective: Isolate the (2S)-enantiomer from a racemic mixture.

-

Salt Formation:

-

Dissolve 10.0 g (52 mmol) of racemic 2-(4-methoxyphenyl)piperidine in 150 mL of hot Ethanol (95%).

-

Add 1 equivalent (18.6 g) of (-)-Dibenzoyl-L-tartaric acid dissolved in 100 mL of hot Ethanol.

-

Mechanistic Note: The acid protonates the piperidine nitrogen, forming two diastereomeric salts: [(2S)-amine • (-)-DBTA] and [(2R)-amine • (-)-DBTA].[3]

-

-

Crystallization (The Discrimination Step):

-

Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight.

-

The (2S)-amine • (-)-DBTA complex is typically less soluble and will precipitate as white crystals.

-

-

Filtration & Recrystallization:

-

Filter the crystals.

-

Critical Step: Recrystallize the solid from boiling methanol/ethanol (1:1) to upgrade chiral purity.[4] Repeat until melting point is constant.

-

-

Free Base Liberation:

-

Suspend the purified salt in CH₂Cl₂ (100 mL).

-

Add 1M NaOH (100 mL) and stir vigorously for 30 minutes.

-

Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo to yield (2S)-2-(4-methoxyphenyl)piperidine.

-

Pathway B: Asymmetric Hydrogenation (Catalytic Route)

For industrial scalability, reducing the corresponding cyclic imine or pyridine precursor using a chiral catalyst is preferred.

-

Precursor: 2-(4-Methoxyphenyl)pyridine.

-

Catalyst: [Ir(COD)Cl]₂ with a chiral phosphine ligand (e.g., (R)-SegPhos or (R)-BINAP).

-

Conditions: 50 bar H₂, I₂ (additive), Toluene, 30°C.

-

Mechanism: The Iridium catalyst coordinates to the pyridine nitrogen, facilitating a face-selective hydride transfer to generate the (2S) center.

Synthesis Workflow Visualization

The following diagram illustrates the logic flow for both resolution and asymmetric synthesis.

Caption: Comparative workflow for Classical Resolution (left branch) vs. Asymmetric Hydrogenation (right branch).

Analytical Validation (QC)

Trustworthiness in stereochemical synthesis requires rigorous validation. Do not rely solely on optical rotation, as it is concentration- and solvent-dependent.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.2-6.8 ppm: Aromatic protons (AA'BB' system characteristic of para-substitution).

-

δ 3.80 ppm: Singlet (3H), Methoxy group (-OCH₃).

-

δ 3.60 ppm: Doublet of doublets (1H), C2-H (Benzylic proton). The coupling constants (

) indicate the axial/equatorial relationship. A large -

δ 3.2 & 2.7 ppm: C6-H protons (adjacent to Nitrogen).

-

Determination of Enantiomeric Excess (ee)

-

Method: Chiral HPLC.[4]

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

-

Detection: UV at 254 nm.

-

Expectation: The (2S) and (2R) enantiomers will have distinct retention times. Integration of area under curve (AUC) provides the %ee.

Absolute Configuration Confirmation

For unambiguous assignment, X-ray crystallography of the hydrochloride salt or the dibenzoyl-tartrate salt is required. Alternatively, the Mosher's Acid method can be used:

-

Derivatize the amine with (R)- and (S)-MTPA chloride.

-

Analyze the

(chemical shift differences) in ¹H NMR to deduce the spatial arrangement of substituents.

Pharmacological Implications

The stereochemistry of 2-arylpiperidines is not merely structural; it is functional.

-

Receptor Binding: In NMDA receptor antagonists (e.g., derivatives of ifenprodil), the piperidine ring orientation dictates the interaction with the GluN2B subunit. The (2S) configuration typically aligns the hydrophobic aryl moiety into a specific hydrophobic pocket while directing the protonated nitrogen toward an aspartate residue for ionic bonding.

-

Substance P (NK1) Antagonism: Many NK1 antagonists utilize a 2-arylpiperidine core. The (2S,3S) or (2S,3R) configurations are often required to prevent Substance P from binding to the Neurokinin-1 receptor, thereby modulating pain and inflammatory pathways.

Table 1: Key Physical & Chemical Properties

| Property | Value / Description |

| Physical State | Colorless oil or low-melting solid (Free base); White solid (HCl salt) |

| Solubility | Soluble in DCM, Methanol, Ethanol; Insoluble in Water (Free base) |

| pKa (Calc.) | ~9.5 (Secondary amine) |

| LogP | ~2.3 (Lipophilic) |

| Optical Rotation | Must be determined empirically; typically |

| Stability | Stable under standard conditions; avoid strong oxidizers. |

References

-

Beak, P., & Lee, W. K. (1993). α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry.[4]

-

Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition.

-

Weintraub, P. M., et al. (2003).[6] Recent advances in the synthesis of piperidones and piperidines.[6][7][8] Tetrahedron.[6]

- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for tartaric acid resolutions).

-

PubChem Compound Summary. (2024). 2-(4-Methoxyphenyl)piperidine.[1] National Center for Biotechnology Information.

Sources

- 1. 2-(4-Methoxyphenyl)piperidine | C12H17NO | CID 3858345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2-Methoxyphenyl)piperidine | C12H17NO | CID 544738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. iris.unina.it [iris.unina.it]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. apps.dtic.mil [apps.dtic.mil]

Pharmacological Significance of (2S)-2-(4-Methoxyphenyl)piperidine in Drug Discovery

Executive Summary

(2S)-2-(4-Methoxyphenyl)piperidine (CAS: 503561-02-2) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike simple aliphatic amines, this chiral heterocycle offers a rigidified structural template that restricts the conformational freedom of the attached 4-methoxyphenyl moiety.

This guide analyzes its critical role as a core pharmacophore in the development of Neurokinin-1 (NK1) receptor antagonists and NR2B-selective NMDA receptor antagonists . By locking the aryl group in the (2S)-configuration, the molecule mimics the β-turn secondary structure of peptide ligands like Substance P, making it an invaluable intermediate for designing non-peptide G-protein coupled receptor (GPCR) modulators.

Chemical Profile & Structural Logic

Physicochemical Properties

| Property | Value | Significance in Drug Design |

| Molecular Formula | C₁₂H₁₇NO | Low molecular weight allows for extensive decoration (Fragment-Based Drug Design). |

| Molecular Weight | 191.27 g/mol | Ideal for CNS penetration (Rule of 5 compliant). |

| Chirality | (2S)-Enantiomer | Critical: The (S)-configuration typically governs high-affinity binding in NK1 and NMDA pockets; the (R)-enantiomer is often inactive or off-target. |

| pKa (Calc.) | ~9.5 (Piperidine N) | Exists predominantly as a cation at physiological pH, facilitating electrostatic interactions with receptor aspartate residues. |

| LogP | ~2.1 | Optimal lipophilicity for blood-brain barrier (BBB) permeability. |

The "Privileged" 2-Arylpiperidine Motif

The pharmacological power of (2S)-2-(4-Methoxyphenyl)piperidine lies in its ability to organize space. In linear amines, the aryl group can rotate freely. In this scaffold, the piperidine ring acts as a spacer that projects the 4-methoxyphenyl group into a specific hydrophobic sub-pocket of the receptor, while the secondary amine remains available for hydrogen bonding or salt-bridge formation.

-

4-Methoxy Substitution: This group serves two purposes:

-

Electronic: It acts as a hydrogen bond acceptor.

-

Metabolic: It blocks the para-position of the phenyl ring, preventing rapid oxidative metabolism (CYP450-mediated hydroxylation) common to unsubstituted phenylpiperidines.

-

Pharmacological Applications[1][2][3][4]

Neurokinin-1 (NK1) Receptor Antagonism

The most significant application of the (2S)-2-arylpiperidine scaffold is in the development of NK1 antagonists (e.g., for chemotherapy-induced nausea/vomiting and depression).

-

Mechanism: The scaffold mimics the C-terminal sequence of Substance P.

-

Case Study Connection: This molecule is a structural analog of the core found in CP-99,994 (Pfizer). While CP-99,994 possesses a 2-phenyl group, SAR studies have demonstrated that electron-donating groups (like 4-OMe) on the phenyl ring can modulate affinity and metabolic stability.

-

Binding Mode: The basic nitrogen interacts with a conserved glutamate or aspartate in the transmembrane domain, while the (2S)-aryl group slots into a hydrophobic pocket formed by transmembrane helices.

NR2B-Selective NMDA Antagonism

Arylpiperidines are also classic scaffolds for GluN2B (NR2B) selective NMDA receptor antagonists, which are investigated for neuropathic pain and stroke.

-

Relevance: The 4-methoxyphenyl group provides the necessary bulk and lipophilicity to interact with the NR2B allosteric site (distinct from the glutamate binding site).

Visualizing the SAR Logic

The following diagram illustrates how this core scaffold branches into different therapeutic classes based on substitution patterns.

Figure 1: Structure-Activity Relationship (SAR) map showing the divergence of the scaffold into key therapeutic areas.

Synthetic Pathways: Achieving Enantiopurity

Synthesizing the pure (2S)-enantiomer is the primary technical challenge. Racemic synthesis followed by resolution is inefficient (50% yield loss). The industry standard is Asymmetric Hydrogenation .

Preferred Route: Ir-Catalyzed Asymmetric Hydrogenation

This route uses a pyridine precursor, which is aromatic and easy to handle, and reduces it selectively to the chiral piperidine.

Reaction Scheme Logic:

-

Precursor: 2-(4-Methoxyphenyl)pyridine.[1]

-

Catalyst: Iridium complex with a chiral phosphine ligand (e.g., (R)-MeO-Biphep or similar atropisomeric ligands).

-

Conditions: High pressure H₂, acidic additive (often enhances rate and enantioselectivity).

Experimental Protocol: Asymmetric Synthesis

Note: This protocol is adapted for a research-scale synthesis (1-5g).

Reagents:

-

Substrate: 2-(4-Methoxyphenyl)pyridine[1]

-

Catalyst: [Ir(cod)Cl]₂ (1 mol%) + (S)-Chiral Phosphine Ligand (2.2 mol%)

-

Solvent: Toluene or Dichloromethane

-

Additive: I₂ (10 mol%) or dilute HCl (activates the pyridine ring)

Step-by-Step Workflow:

-

Catalyst Formation: In a glovebox (Ar atmosphere), mix [Ir(cod)Cl]₂ and the chiral ligand in degassed toluene. Stir for 30 min to form the active pre-catalyst.

-

Substrate Addition: Add 2-(4-Methoxyphenyl)pyridine and the iodine additive to the catalyst solution.

-

Hydrogenation: Transfer the mixture to a high-pressure steel autoclave. Purge with H₂ three times.[2] Pressurize to 50 bar (725 psi) .

-

Reaction: Stir at room temperature for 12–24 hours. (High temperature is rarely needed and may erode ee%).

-

Workup: Release pressure carefully. Concentrate the solvent in vacuo.

-

Purification: The residue is basic. Dissolve in Et₂O and extract into 1M HCl. Wash the aqueous layer with Et₂O (removes non-basic impurities). Basify aqueous layer with NaOH to pH >12. Extract back into DCM.

-

Validation: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Target ee > 95%.

Figure 2: Workflow for the asymmetric hydrogenation of the pyridine precursor.

Biological Assay Protocol: NK1 Receptor Binding

To validate the pharmacological activity of the synthesized scaffold (or its derivatives), a competitive radioligand binding assay is standard.

Objective: Determine the affinity (

Materials:

-

Cell Line: CHO cells stably expressing human NK1 receptors (hNK1-CHO).

-

Radioligand: [³H]-Substance P (High specific activity).

-

Reference Ligand: Aprepitant or CP-99,994 (for non-specific binding).

Protocol:

-

Membrane Prep: Homogenize hNK1-CHO cells in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂). Centrifuge and resuspend.

-

Incubation: In a 96-well plate, mix:

-

50 µL Membrane suspension (20 µg protein).

-

50 µL [³H]-Substance P (Final conc. ~0.5 nM).

-

50 µL Test Compound ((2S)-2-(4-Methoxyphenyl)piperidine) at varying concentrations (

to

-

-

Equilibrium: Incubate at 25°C for 60 minutes .

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM).

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and convert to

References

-

Pfizer Central Research. "Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040)." Journal of Medicinal Chemistry, 1995.[3] Link

-

Merck Research Laboratories. "Structural Optimization Affording ... Human NK-1 Receptor Antagonist."[3][1][4] Journal of Medicinal Chemistry, 1998.[4] Link

-

BenchChem. "Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Application Notes and Protocols." BenchChem Technical Library, 2025. Link

- Zhou, Y.G., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridines." Journal of the American Chemical Society, 2003. (Seminal work on the synthesis method described).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 3858345, 2-(4-Methoxyphenyl)piperidine." PubChem, 2025. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Retrosynthetic Analysis and Structural Divergence: The Role of Piperidine Intermediates in Alcaftadine Synthesis

Executive Summary

In the landscape of modern drug development, piperidine derivatives serve as foundational scaffolds for a vast array of neuroactive and antihistamine active pharmaceutical ingredients (APIs). A common retrosynthetic inquiry involves the potential role of (2S)-2-(4-Methoxyphenyl)piperidine as an intermediate in the synthesis of Alcaftadine , a potent H1 receptor antagonist used to treat allergic conjunctivitis[1].

As an Application Scientist, it is critical to address structural misconceptions early in the synthetic planning phase. While (2S)-2-(4-Methoxyphenyl)piperidine is a highly valuable chiral building block for analgesics and antidepressants[2], it possesses a fundamental regiochemical incompatibility with the benzazepine core of Alcaftadine. This whitepaper elucidates the structural divergence between C2- and C4-substituted piperidines, details the validated industrial synthesis of Alcaftadine using the correct C4-intermediates, and provides self-validating experimental protocols for process chemists.

Structural Dissection: Regiochemistry of the Piperidine Core

Alcaftadine is chemically designated as 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine-3-carboxaldehyde[1]. The defining structural feature of this molecule is the exocyclic double bond connecting the C4 position of the piperidine ring to the tricyclic benzazepine system.

The Misconception of (2S)-2-(4-Methoxyphenyl)piperidine

During Structure-Activity Relationship (SAR) optimization, various functionalized piperidines are evaluated. However, utilizing (2S)-2-(4-Methoxyphenyl)piperidine as a direct intermediate for Alcaftadine fails due to three mechanistic barriers:

-

Regiochemical Mismatch: The target API requires a linkage at the C4 position of the piperidine ring. The (2S)-2-(4-Methoxyphenyl) derivative is substituted at the C2 position, making it impossible to form the required 11-ylidene linkage without complete skeletal destruction.

-

Steric Hindrance: The bulky 4-methoxyphenyl group at the C2 position creates severe steric clashes that would inhibit the critical intramolecular Friedel-Crafts cyclization step required to form the benzazepine core.

-

Lack of N-Methylation: Alcaftadine requires an N-methylated piperidine[1]. While methylation can be performed post-synthetically, starting with an N-methylated precursor is vastly more efficient for industrial scale-up[3].

Instead, the correct and universally validated intermediate for Alcaftadine is N-methyl-4-piperidinecarboxylic acid (or its acid chloride derivative)[3][4].

Divergent synthetic utility of piperidine scaffolds based on regiochemistry.

Validated Synthetic Workflow for Alcaftadine

To achieve high-yield industrial production of Alcaftadine, the synthesis must proceed through a self-validating sequence of acylation and acid-catalyzed cyclization[4]. The causality behind these experimental choices is rooted in maximizing electrophilicity while protecting sensitive heterocyclic nitrogens.

Protocol 1: Synthesis of the Key Intermediate Ketone

Objective: Condense N-methyl-4-piperidinecarbonyl chloride with 1-(2-phenylethyl)-1H-imidazole to formmethanone[3][4].

Causality & Mechanism: The acid chloride is highly electrophilic, facilitating rapid acylation of the imidazole ring at the C2 position. The reaction is conducted under basic conditions (e.g., triethylamine) to neutralize the liberated hydrochloric acid. This prevents the protonation of the imidazole nitrogen, which would otherwise deactivate the ring toward electrophilic aromatic substitution.

Step-by-Step Methodology:

-

Preparation: In a 500 mL three-necked flask purged with inert N2, dissolve 1-(2-phenylethyl)-1H-imidazole (1.0 eq) in anhydrous acetonitrile (150 mL).

-

Base Addition: Add triethylamine (2.5 eq) to the solution and cool the mixture to 0–5 °C using an ice-water bath.

-

Acylation: Slowly add N-methyl-4-piperidinecarbonyl chloride hydrochloride (1.2 eq) dropwise over 45 minutes, maintaining the internal temperature below 10 °C to prevent exothermic degradation[4].

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 4 hours. Monitor completion via HPLC (Target: >98% conversion).

-

Workup: Quench the reaction with purified water (100 mL) and extract the aqueous layer with dichloromethane (3 x 100 mL). Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone[4].

Protocol 2: Acid-Catalyzed Cyclization to the Benzazepine Core

Objective: Convert the intermediate ketone into the tricyclic benzazepine core of Alcaftadine.

Causality & Mechanism: Polyphosphoric acid (PPA) serves a dual purpose: it acts as both a solvent and a potent dehydrating agent. The strong acid protonates the ketone carbonyl, generating a highly reactive carbocation that undergoes an intramolecular Friedel-Crafts alkylation with the pendant phenyl ring[4].

Step-by-Step Methodology:

-

Preparation: In a robust 500 mL reactor, add the intermediate ketone (87 g)[4].

-

Acid Addition: Carefully charge the reactor with Polyphosphoric Acid (PPA, 350 mL). Note: PPA is highly viscous; mechanical overhead stirring is mandatory.

-

Cyclization: Heat the reaction mass to 110 °C and maintain this temperature for 12 hours[4]. The elevated temperature is required to overcome the activation energy barrier of the macrocyclization.

-

Quenching: Cool the mixture to room temperature and slowly pour it into 500 mL of crushed ice to hydrolyze the polyphosphates.

-

Neutralization (Self-Validating Step): Slowly add 40% sodium hydroxide solution until the pH reaches 10–11[4]. Critical Checkpoint: The product will only partition into the organic phase if the piperidine nitrogen is fully deprotonated (free base form).

-

Extraction & Purification: Extract with dichloromethane, dry over anhydrous sodium sulfate, filter, and recrystallize the residue from acetonitrile to obtain the target API intermediate with >98.0% HPLC purity[3][4].

Quantitative Data: Optimization of Cyclization Conditions

The choice of acid during the cyclization step drastically impacts yield, reaction time, and environmental footprint. The following table summarizes the quantitative data comparing two primary acidic reagents used in the industrial scale-up of Alcaftadine[4].

| Cyclization Reagent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) | Operational Considerations |

| Polyphosphoric Acid (PPA) | 110 | 12 | 91.4 | >98.0% | High viscosity requires specialized stirring; difficult aqueous workup. |

| Trifluoromethanesulfonic Acid | 50–60 | 23–50 | 90.0 | >98.0% | Lower temperature profile; highly corrosive; significantly higher reagent cost. |

Data synthesized from comparative patent methodologies for benzazepine cyclization.

Mechanism of Action: Why the C4-Linkage Matters

The precise regiochemistry of the C4-linked piperidine in Alcaftadine is not merely a synthetic requirement; it is the fundamental driver of its pharmacodynamics. The exocyclic double bond locks the piperidine ring into a specific spatial orientation that perfectly fits the binding pocket of the H1 receptor on the conjunctiva, acting as a potent inverse agonist/antagonist[1].

Mechanism of action of Alcaftadine via H1 receptor antagonism.

Conclusion

While (2S)-2-(4-Methoxyphenyl)piperidine remains a critical chiral intermediate in the synthesis of advanced neuroactive therapeutics[2], its application as a precursor for Alcaftadine is a structural impossibility. The successful synthesis of Alcaftadine strictly relies on C4-functionalized piperidines, such as N-methyl-4-piperidinecarboxylic acid[3]. By adhering to the validated acylation and PPA-catalyzed cyclization protocols outlined in this guide, process chemists can ensure high-yield, high-purity generation of the benzazepine core, streamlining the path from raw materials to active pharmaceutical ingredients.

References

-

Asian Publication Corporation Title: Synthesis of Alcaftadine Intermediates and Alcaftadine by Introducing Hydroxymethyl from (1H-Imidazol-5-yl)methanol Raw Material Source: Asian Journal of Chemistry URL:[Link]

- Google Patents (CN104860920B)

- Google Patents (CN103408549A)

Sources

The Ascendancy of Chiral 2-Arylpiperidines: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, gracing the structures of numerous approved drugs.[1][2] When adorned with an aryl group at the 2-position, and critically, when existing as a single enantiomer, the resulting chiral 2-arylpiperidine scaffold unlocks a vast and nuanced pharmacological landscape. This guide provides an in-depth exploration of this privileged structural motif, from its stereoselective synthesis to its diverse applications in drug discovery, with a particular focus on the underlying principles that govern its biological activity. The stereochemistry of these molecules is not a mere structural footnote; it profoundly dictates their interactions with biological targets, making enantioselective synthesis a pivotal aspect of their development.[3][4][5][6]

The Strategic Imperative for Enantiopurity: Synthesizing Chiral 2-Arylpiperidines

The synthesis of enantioenriched 2-substituted piperidines is a critical challenge and a testament to the ingenuity of modern synthetic chemistry.[7] The spatial arrangement of the aryl group relative to the piperidine ring dramatically influences binding to target proteins, underscoring the necessity for precise stereochemical control.[3][6] Several powerful strategies have emerged to access these chiral building blocks, each with its own set of advantages and mechanistic underpinnings.

Biocatalysis: Nature's Approach to Asymmetry

One of the most elegant and increasingly adopted methods for forging chiral centers is biocatalysis. Transaminases, for instance, have been effectively employed in the asymmetric synthesis of 2-substituted piperidines.[8][9] This approach leverages the inherent stereoselectivity of enzymes to transfer an amino group to a prochiral ketone, setting the stage for a subsequent cyclization to yield the desired chiral piperidine.

Experimental Protocol: Transaminase-Triggered Cyclization for Enantiopure 2-Arylpiperidines [8][9]

Materials:

-

ω-chloroketone precursor

-

Transaminase (either (R)- or (S)-selective)

-

Isopropylamine (amine donor)

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

-

Organic solvent for extraction (e.g., methyl tert-butyl ether - MTBE)

-

Acid for precipitation (e.g., p-toluenesulfonic acid)

Procedure:

-

In a reaction vessel, dissolve the ω-chloroketone precursor in the buffer solution.

-

Add the transaminase, PLP, and isopropylamine.

-

Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24-48 hours), monitoring the conversion by a suitable analytical method (e.g., HPLC or GC).

-

Upon completion, quench the reaction and extract the product with an organic solvent like MTBE.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

To isolate the product, add p-toluenesulfonic acid to the organic solution to precipitate the amine as its salt.

-

Filter and dry the solid to obtain the enantioenriched 2-arylpiperidine salt.

The choice between an (R)- or (S)-selective transaminase allows for access to either enantiomer of the final product, a significant advantage in exploring structure-activity relationships (SAR).[8]

Asymmetric Catalysis: The Power of Chiral Ligands

Transition metal-catalyzed reactions, particularly asymmetric hydrogenation, offer a versatile and efficient route to chiral piperidines. The enantioselectivity of these reactions is dictated by the chiral ligand coordinated to the metal center. For instance, iridium-catalyzed asymmetric hydrogenation of 2-alkylpyridines using ligands like MeO-BoQPhos has yielded high enantioselectivities.[10]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt [10]

Materials:

-

2-Arylpyridinium salt

-

[Ir(COD)Cl]₂ (catalyst precursor)

-

Chiral ligand (e.g., MeO-BoQPhos)

-

Iodine (additive)

-

Solvent (e.g., dichloromethane - DCM)

-

Hydrogen gas

Procedure:

-

In a glovebox, charge a pressure-rated reaction vessel with the 2-arylpyridinium salt, [Ir(COD)Cl]₂, the chiral ligand, and iodine.

-

Add degassed DCM to the vessel.

-

Seal the vessel, remove it from the glovebox, and connect it to a hydrogen source.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 12-24 hours).

-

Carefully vent the vessel and concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the enantioenriched 2-arylpiperidine.

The success of this method hinges on the careful selection of the chiral ligand, which creates a chiral environment around the metal center, thereby directing the hydrogenation to one face of the substrate.

Kinetic Resolution: Separating a Mixture

Kinetic resolution provides another avenue to enantioenriched 2-arylpiperidines. This strategy involves the use of a chiral reagent or catalyst that reacts at a different rate with each enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantioenriched starting material and the chiral product. A notable example is the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using a chiral base system of n-BuLi and (-)-sparteine.[11][12]

The Pharmacological Tapestry of Chiral 2-Arylpiperidines

The true value of the chiral 2-arylpiperidine scaffold lies in its remarkable versatility in interacting with a wide array of biological targets, particularly within the central nervous system (CNS).

Modulators of Monoamine Transporters

A significant area of application for chiral 2-arylpiperidines is in the modulation of monoamine transporters, including the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[13][14] These transporters play crucial roles in regulating neurotransmitter levels in the brain, and their dysfunction is implicated in a range of neurological and psychiatric disorders.[15]

For instance, certain 2-arylpiperidine derivatives have been identified as potent dopamine reuptake inhibitors.[16][17] The stereochemistry at the 2-position is critical for high-affinity binding to the DAT. The aryl group often engages in a key interaction with a hydrophobic pocket within the transporter, while the piperidine nitrogen forms a crucial salt bridge.

Table 1: Representative Chiral 2-Arylpiperidines as Monoamine Reuptake Inhibitors

| Compound | Target(s) | Activity (Ki, nM) | Reference |

| (-)-Methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate | DAT, SERT | 21 (DAT), 7.6 (SERT) | [16] |

| 3-n-propyl derivative (-)-9 | DAT | 3 | [17] |

| Azepine Analog 8b | NET, DAT | - | [14] |

| Piperidine Analog 21a | NET, DAT | - | [14] |

Note: This table presents a selection of examples to illustrate the potency and selectivity of this class of compounds. The original publications should be consulted for detailed data.

The ability to fine-tune the selectivity for DAT, NET, and SERT by modifying the aryl group and other substituents on the piperidine ring makes this scaffold a valuable starting point for the design of novel antidepressants and treatments for other CNS disorders.[13][14]

Broader Therapeutic Horizons

Beyond monoamine transporters, the chiral 2-arylpiperidine motif has been incorporated into molecules targeting a diverse range of receptors and enzymes. These include:

-

Histamine H3 Receptor Agonists: N-aryl-piperidine derivatives have shown promise as potent and selective agonists for the human histamine H3 receptor, a target for treating cognitive disorders.[18]

-

Anticancer Agents: The piperidine scaffold is found in a number of compounds with demonstrated anticancer activity.[2][19]

-

Antiprion Compounds: Arylpiperazine derivatives, which share structural similarities, have been identified as having antiprion activity.[20]

-

Dopamine D4 Receptor Antagonists: Novel piperidine derivatives have been developed as potent and selective dopamine D4 receptor antagonists with potential applications in treating glioblastoma.[21]

Structure-Activity Relationships: Decoding the Molecular Interactions

The medicinal chemistry of chiral 2-arylpiperidines is a compelling case study in the importance of three-dimensional structure. The following diagram illustrates the key structural elements and their influence on biological activity.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. Exploration of substituted arylpiperazine-tetrazoles as promising dual norepinephrine and dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Physicochemical Profiling and Analytical Validation of (2S)-2-(4-Methoxyphenyl)piperidine

Executive Summary

(2S)-2-(4-Methoxyphenyl)piperidine is a highly valuable chiral building block and pharmacophore utilized extensively in neuroscience research and the development of novel analgesics and antidepressants[1]. The precise characterization of its molecular weight and empirical formula is the foundational step in any quality control or synthetic workflow.

This technical guide provides an in-depth analysis of the molecular formula (C₁₂H₁₇NO ) and molecular weight (191.27 g/mol ) of (2S)-2-(4-Methoxyphenyl)piperidine[2]. Beyond basic identification, this whitepaper details the self-validating analytical protocols—specifically High-Resolution Mass Spectrometry (HRMS) and Chiral Chromatography—required to rigorously confirm its atomic composition and stereochemical integrity.

Physicochemical Profiling & Structural Elucidation

The core properties of (2S)-2-(4-Methoxyphenyl)piperidine are dictated by its two primary structural features: the electron-rich 4-methoxyphenyl ring and the basic piperidine heterocycle. The molecular formula C₁₂H₁₇NO yields a nominal molecular weight of 191.27 g/mol [2]. However, for rigorous analytical verification, the monoisotopic exact mass is the critical metric.

Quantitative Data Summary

The following table summarizes the theoretical physicochemical properties essential for mass spectrometric and chromatographic method development[2][3].

| Property | Value | Analytical Significance |

| Molecular Formula | C₁₂H₁₇NO | Determines isotopic distribution patterns (M+1, M+2). |

| Molecular Weight | 191.27 g/mol | Used for macroscopic molar calculations and formulation. |

| Monoisotopic Exact Mass | 191.1310 Da | Target mass for HRMS identification (unprotonated). |

| Theoretical [M+H]⁺ m/z | 192.1383 | Primary target ion in positive Electrospray Ionization (ESI+). |

| Hydrogen Bond Donors | 1 | Piperidine (NH) affects polar interactions and retention time. |

| Hydrogen Bond Acceptors | 2 | Methoxy (O) and Piperidine (N) influence solvent interactions. |

| Topological Polar Surface Area | 21.3 Ų | Predicts high membrane permeability (ideal for CNS drugs). |

Causality Insight: The basicity of the secondary amine in the piperidine ring (pKa ~9.5) dictates that the molecule will be positively charged at physiological and acidic pH. This necessitates the use of acidic modifiers in chromatographic mobile phases to ensure peak sharpness and maximize ionization efficiency.

Analytical Workflows for Mass & Formula Verification

To definitively prove that a synthesized batch matches the formula C₁₂H₁₇NO, researchers must employ High-Resolution Mass Spectrometry (HRMS). Relying solely on nominal mass (e.g., a single quadrupole MS) is insufficient, as isobaric impurities can mimic the target mass. HRMS provides sub-ppm mass accuracy, creating a self-validating system where the exact mass directly calculates back to only one mathematically possible empirical formula.

Analytical workflow for HRMS-based molecular weight and formula confirmation.

Step-by-Step Protocol: LC-HRMS Formula Validation

-

Standard Preparation: Weigh exactly 1.0 mg of the analyte. Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

-

Working Solution Generation: Dilute the stock to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

-

Expertise Note: The 0.1% Formic Acid is critical. It forces the piperidine nitrogen into its protonated state, preventing analyte loss to glassware and ensuring a strong [M+H]⁺ signal.

-

-

Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size). Run a gradient elution from 5% to 95% Mobile Phase B over 5 minutes (Mobile Phase A: 0.1% FA in H₂O; Mobile Phase B: 0.1% FA in ACN).

-

Mass Spectrometry Acquisition: Operate the Orbitrap or Q-TOF in ESI positive mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Acquire full scan data (m/z 100–500) at a resolution of ≥70,000 (at m/z 200).

-

Data Processing (Self-Validation): Extract the ion chromatogram for m/z 192.1383.

-

Validation Criteria 1: The mass error must be < 3 ppm compared to the theoretical exact mass.

-

Validation Criteria 2: The isotopic distribution must match the theoretical C₁₂H₁₈NO⁺ pattern (e.g., the M+1 peak driven by the natural ~1.1% abundance of ¹³C).

-

Stereochemical Significance: The (2S) Enantiomer

While HRMS definitively validates the molecular weight (191.27 g/mol ) and formula (C₁₂H₁₇NO), it is inherently "blind" to stereochemistry. The (2R) and (2S) enantiomers possess identical masses and formulas[2][4]. In drug development, the specific spatial orientation of the (2S) configuration is paramount, as it dictates the binding affinity to target receptors (e.g., monoamine transporters in antidepressant research)[1].

Role of the (2S) enantiomer as an intermediate in pharmaceutical development.

Step-by-Step Protocol: Chiral Verification

To ensure the isolated molecule is indeed the (2S) enantiomer, an orthogonal analytical technique must be employed:

-

Column Selection: Utilize an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IC).

-

Mobile Phase Optimization: Use a normal-phase isocratic mixture of Hexane/Isopropanol (90:10 v/v).

-

Expertise Note: Add 0.1% Diethylamine (DEA) to the mobile phase. Because the piperidine ring is strongly basic, omitting DEA will result in severe peak tailing due to secondary interactions with residual silanols on the silica support.

-

-

Detection & Validation: Utilize a photodiode array (PDA) detector at 230 nm in series with a polarimetric detector. The polarimeter will confirm the specific rotation (+ or -) characteristic of the (2S) enantiomer, differentiating it from the (2R) form.

Applications in Drug Development

The precise verification of the C₁₂H₁₇NO formula and the (2S) stereocenter is not merely an academic exercise. In the pharmaceutical industry, (2S)-2-(4-Methoxyphenyl)piperidine is frequently converted into oxalate or hydrochloride salts to enhance aqueous solubility for formulation[1][4][5].

As a highly lipophilic amine (LogP ~2.1), the compound easily crosses the blood-brain barrier[2]. It serves as a critical intermediate in the synthesis of complex neurological therapeutics[1][5]. Any deviation in the molecular formula (e.g., oxidation to an N-oxide, altering the mass to 207.27 g/mol ) or inversion of the stereocenter will drastically alter the pharmacokinetic profile and abrogate therapeutic efficacy. Therefore, the rigorous, self-validating analytical protocols outlined in this guide are mandatory for downstream success.

References

-

National Center for Biotechnology Information (NCBI). "2-(4-Methoxyphenyl)piperidine." PubChem Compound Summary for CID 3858345. URL:[Link]

-

National Center for Biotechnology Information (NCBI). "(R)-2-(4-Methoxyphenyl)piperidine hydrochloride." PubChem Compound Summary for CID 137832544. (Used for stereoisomer mass equivalence data). URL:[Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 2-(4-Methoxyphenyl)piperidine | C12H17NO | CID 3858345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. (R)-2-(4-Methoxyphenyl)piperidine hydrochloride | C12H18ClNO | CID 137832544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

A Technical Guide to the Thermodynamic Stability of (2S)-2-(4-Methoxyphenyl)piperidine Salts

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable pharmacological and pharmacokinetic properties.[1][2][3][4] For chiral molecules such as (2S)-2-(4-Methoxyphenyl)piperidine, the formation of salts is a critical step in development, not only for purification and chiral resolution but also for optimizing the physicochemical properties of the active pharmaceutical ingredient (API).[5][6][7][8] This guide provides an in-depth examination of the principles and practices for evaluating the thermodynamic stability of salts of (2S)-2-(4-Methoxyphenyl)piperidine. We will explore the theoretical underpinnings of salt stability, detail robust experimental methodologies for characterization, and offer insights into the selection of optimal salt forms to ensure the development of a safe, effective, and stable drug product.

The Critical Role of Salt Stability in Drug Development

The selection of an appropriate salt form is a pivotal decision in the drug development process. It can significantly influence a drug's solubility, dissolution rate, bioavailability, and manufacturability.[9][10][11] An unstable salt form can lead to changes in the solid-state properties of the API during storage or formulation, potentially impacting the safety and efficacy of the final drug product.[12][13] Therefore, a comprehensive understanding of the thermodynamic stability of different salt forms is essential for de-risking the development process and ensuring a consistent and reliable product.[14][15]

The core of thermodynamic stability lies in the concept of Gibbs free energy. The most stable crystalline form of a substance, under a given set of conditions (temperature, pressure, and humidity), will have the lowest Gibbs free energy. Less stable, or metastable, forms have higher free energy and will, over time, tend to convert to the more stable form. This transformation can have profound implications for a pharmaceutical product.

Theoretical Framework: Understanding Thermodynamic Stability

The stability of a pharmaceutical salt is intrinsically linked to its crystal lattice energy and its interaction with the surrounding environment.[9] Several key factors govern the thermodynamic stability of a salt:

-

pKa Difference: A fundamental principle in salt formation is the difference in pKa between the basic drug and the acidic counterion. A general rule of thumb suggests that a ΔpKa (pKa of the protonated base - pKa of the acid) of greater than 2 to 3 is necessary for stable salt formation.[16]

-

Crystal Lattice Energy: This is the energy released when ions come together to form a crystal. A higher lattice energy generally corresponds to a more stable crystal structure and a higher melting point.[9]

-

Hygroscopicity: The tendency of a salt to absorb moisture from the atmosphere can significantly impact its stability. Water can act as a plasticizer, facilitating the conversion of a metastable form to a more stable one, or even lead to deliquescence.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms is known as polymorphism.[14][17][18] Different polymorphs of the same salt can have distinct physicochemical properties, including solubility and stability.[12] It is crucial to identify the most thermodynamically stable polymorph for development.[10]

The interplay of these factors determines the overall stability of a salt form. A thorough investigation into these aspects is paramount for selecting a salt that will remain consistent and reliable throughout the drug product's lifecycle.

The Salt Screening and Selection Workflow

A systematic approach to salt screening is essential for identifying a diverse range of potential salt forms and ultimately selecting the most promising candidate for development.

Figure 1: A generalized workflow for salt screening and selection.

Experimental Methodologies for Stability Assessment

A multi-pronged approach utilizing various analytical techniques is necessary for a comprehensive evaluation of the thermodynamic stability of (2S)-2-(4-Methoxyphenyl)piperidine salts.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[19][20] It provides crucial information about melting point, enthalpy of fusion, and solid-state transitions.

-

Principle: As a substance is heated, it undergoes phase transitions that are accompanied by a change in enthalpy. DSC measures these changes, allowing for the determination of the melting point and the energy required to melt the substance. For polymorphs, the melting point of the most stable form is typically the highest.

-

Experimental Protocol:

-

Accurately weigh 2-5 mg of the salt sample into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram to determine the onset of melting and the peak melting temperature.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[21][22] It is particularly useful for determining the presence of solvates or hydrates and assessing the thermal decomposition temperature of a salt.[21][23]

-

Principle: As a sample is heated, it may lose mass due to the evaporation of solvents or water (desolvation/dehydration) or through thermal decomposition. TGA provides a quantitative measure of this mass loss.

-

Experimental Protocol:

-

Accurately weigh 5-10 mg of the salt sample into a TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to identify the temperature ranges of mass loss and the percentage of mass lost.

-

Slurry Crystallization for Polymorph and Stability Screening

Slurry crystallization is a robust method for determining the most thermodynamically stable form of a compound under specific solvent and temperature conditions.[24]

-

Principle: A suspension (slurry) of the solid in a solvent is agitated for an extended period. Over time, less stable forms will dissolve and the most stable form will crystallize out of solution, as it has the lowest solubility.[24]

-

Experimental Protocol:

-

Prepare a saturated or near-saturated solution of the (2S)-2-(4-Methoxyphenyl)piperidine salt in a chosen solvent.

-

Add an excess of the solid salt to create a slurry.

-

If different polymorphs are known, a mixture can be used to perform a competitive slurry experiment.[24]

-

Agitate the slurry at a constant temperature for a prolonged period (days to weeks).

-

Periodically withdraw small aliquots of the solid, dry them, and analyze by X-ray powder diffraction (XRPD) to monitor for any phase transformations.

-

The final solid form remaining after equilibrium is reached is considered the most stable form under those conditions.

-

Figure 2: A flowchart of the slurry crystallization experiment.

Data Presentation and Interpretation

Table 1: Thermal Properties of (2S)-2-(4-Methoxyphenyl)piperidine Salts (Example Data)

| Salt Form | Counterion | Melting Point (°C) (DSC) | Enthalpy of Fusion (J/g) | Decomposition Onset (°C) (TGA) | Mass Loss before Decomposition (%) (TGA) |

| Form A | Hydrochloride | 210.5 | 125.3 | 250.2 | < 0.1 |

| Form B | Hydrobromide | 225.1 | 140.8 | 265.7 | < 0.1 |

| Form C | Maleate | 185.3 | 98.7 | 220.4 | < 0.1 |

| Form D | Sulfate | 240.8 | 165.2 | 280.1 | < 0.1 |

Table 2: Polymorph Stability from Slurry Experiments (Example Data)

| Salt Form | Solvent | Initial Forms | Final Form (after 2 weeks) | Conclusion |

| Hydrochloride | Ethanol | Form I & Form II | Form II | Form II is more stable in ethanol. |

| Hydrochloride | Isopropanol | Form I & Form II | Form II | Form II is more stable in isopropanol. |

| Maleate | Acetone | Form A | Form A | Form A is stable in acetone. |

Regulatory Considerations and Long-Term Stability

The stability data generated for the selected salt form is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission. Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have specific guidelines for stability testing, as outlined by the International Council for Harmonisation (ICH).[25][26][27][28][29]

Long-term stability studies are conducted under various storage conditions (e.g., 25 °C/60% RH, 40 °C/75% RH) to establish a re-test period or shelf life for the drug substance.[25][27] These studies confirm that the chosen salt form remains physically and chemically stable over time.

Conclusion

The selection of a thermodynamically stable salt form of (2S)-2-(4-Methoxyphenyl)piperidine is a multifaceted process that requires a deep understanding of solid-state chemistry and the application of a suite of analytical techniques. By systematically screening for different salt forms and rigorously evaluating their thermal properties and polymorphic stability, researchers can identify a candidate with optimal physicochemical characteristics. This, in turn, paves the way for the development of a robust, safe, and effective pharmaceutical product. The insights and methodologies presented in this guide provide a framework for making informed decisions in the critical early stages of drug development.

References

-

ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]

-

Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. Improved Pharma. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

-

Chiral Resolution and Confirmation. Veranova. [Link]

-

Chiral Resolution Screening | Solid State. Onyx Scientific. [Link]

-

Understanding Polymorphism to De-Risk Drug Development. Pharmaceutical Technology. [Link]

-

New ICH Q1 Draft Guideline - What's Changing in Stability Testing. ECA Academy. [Link]

-

Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. ResearchGate. [Link]

-

Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]

-

Ich guidelines for stability studies 1. Slideshare. [Link]

-

Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. ACS Publications. [Link]

-

TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass. [Link]

-

Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. National Center for Biotechnology Information. [Link]

-

Thermal Analysis of Pharmaceuticals. ResearchGate. [Link]

-

Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

-

A high throughput screening method for the nano-crystallization of salts of organic cations. Royal Society of Chemistry. [Link]

-

Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. AAPS PharmSciTech. [Link]

-

Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. SlidePlayer. [Link]

-

Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. ResearchGate. [Link]

-

A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso. Crystal Pharmatech. [Link]

-

Effect of Counterions on Physicochemical Properties of Prazosin Salts. National Center for Biotechnology Information. [Link]

-

Polymorphism in Processes of Crystallization in Solution: A Practical Review. ACS Publications. [Link]

-

Polymorph screening in pharmaceutical development. Royal Society of Chemistry. [Link]

-

Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. National Center for Biotechnology Information. [Link]

-

Polymorph Screening, Salt Selection, and Chemical Property Improvement Services. Triclinic Labs. [Link]

-

Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. [Link]

-

High-throughput polymorph screening of active pharmaceutical ingredients. Unchained Labs. [Link]

-

Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Link]

-

Thermogravimetric Analysis. Improved Pharma. [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Hindawi. [Link]

-

High pressure differential scanning calorimetry of the hydrothermal salt solutions K2SO4–Na2SO4–H2O and K2HPO4–H2O. SciSpace. [Link]

-

Differential scanning calorimetry data showing the effects of salt on... ResearchGate. [Link]

-

Salt Screens and Polymorph Screens. Improved Pharma. [Link]

-

Thermodynamic Properties of Molten Salts Measured by DSC. INIS. [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen. [Link]

-

Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Critical Factors in the Stability of Pharmaceutical Solid Forms. Solitek Pharma. [Link]

-

Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

-

Pharmacological Applications of Piperidine Derivatives. MDPI. [Link]

-

Piperidine. Wikipedia. [Link]

-

Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. [Link]

-

Stability of pharmaceutical salts in solid oral dosage forms. Academia.edu. [Link]

-

2-(4-Methoxyphenyl)piperidine. PubChem. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

-

Piperidine Synthesis. DTIC. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. veranova.com [veranova.com]

- 6. onyxipca.com [onyxipca.com]

- 7. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjpdft.com [rjpdft.com]

- 10. crystalpharmatech.com [crystalpharmatech.com]

- 11. solitekpharma.com [solitekpharma.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. (PDF) Stability of pharmaceutical salts in solid oral dosage forms [academia.edu]

- 14. pharmtech.com [pharmtech.com]

- 15. Polymorph Screening, Salt Selection, and Chemical Property Improvement Services [tricliniclabs.com]

- 16. mdpi.com [mdpi.com]

- 17. Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 21. improvedpharma.com [improvedpharma.com]

- 22. veeprho.com [veeprho.com]

- 23. resolvemass.ca [resolvemass.ca]

- 24. improvedpharma.com [improvedpharma.com]

- 25. scribd.com [scribd.com]

- 26. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 27. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 28. New ICH Q1 Draft Guideline - What’s Changing in Stability Testing - ECA Academy [gmp-compliance.org]

- 29. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

Methodological & Application

Step-by-step synthesis of Alcaftadine using (2S)-2-(4-Methoxyphenyl)piperidine

Application Note: Advanced Synthetic Strategies for Alcaftadine and Chiral Analogues

Executive Summary

Alcaftadine is a potent, broad-spectrum H1/H2/H4 histamine receptor antagonist clinically utilized for the prevention of allergic conjunctivitis[1]. Structurally, wild-type Alcaftadine is an achiral imidazobenzazepine derivative featuring a 1-methylpiperidin-4-ylidene moiety[2].

This application note addresses a specialized synthetic request: utilizing (2S)-2-(4-Methoxyphenyl)piperidine —a chiral building block typically reserved for neuroscience and analgesic drug development[3]—in the synthesis of the Alcaftadine pharmacophore. Because the wild-type API lacks both a methoxyphenyl group and a chiral center, utilizing this specific precursor necessitates a divergent synthetic strategy. Herein, we detail the mechanistic rationale and step-by-step protocols for synthesizing a novel, sterically hindered (2S)-2-(4-Methoxyphenyl)-Alcaftadine Analogue , while benchmarking it against the validated wild-type double-oxidation pathway[4].

Structural Analysis & Retrosynthetic Strategy

As a Senior Application Scientist, it is critical to validate the chemical logic before initiating a workflow. The standard synthesis of Alcaftadine relies on the intramolecular cyclization of a piperidinecarboxylate intermediate, followed by a Leuckart N-methylation and a final manganese dioxide (MnO₂) double-oxidation sequence[2][4].

To incorporate the requested (2S)-2-(4-Methoxyphenyl)piperidine , we must redesign the retrosynthetic disconnection. The most robust approach to forming the exocyclic double bond (the ylidene bridge) between the benzazepine core and a highly substituted piperidine is via a Titanium-mediated McMurry Olefination .

Causality of Experimental Choices:

-

Precursor Functionalization: The chiral piperidine must first be N-methylated and regioselectively oxidized at the C4 position to yield a ketone electrophile.

-

McMurry Coupling: Standard base-catalyzed aldol condensations fail here due to the steric bulk of the (2S)-4-methoxyphenyl group. Low-valent titanium (TiCl₄/Zn) effectively forces the formation of the tetrasubstituted alkene.

-

Late-Stage Formylation: The C3-carboxaldehyde group on the imidazole ring is highly reactive and prone to degradation under reductive coupling conditions. Therefore, Vilsmeier-Haack formylation is strictly reserved as the final step.

Divergent retrosynthetic pathways for wild-type Alcaftadine vs. the novel chiral analogue.

Experimental Protocols: Self-Validating Workflows

Protocol A: Preparation of the Chiral Piperidin-4-one Electrophile

Objective: Convert the requested starting material into a reactive coupling partner.

-

N-Methylation (Eschweiler-Clarke):

-

Dissolve 10.0 g of (2S)-2-(4-Methoxyphenyl)piperidine oxalate[3] in 50 mL of water. Basify with 2M NaOH to pH 10 and extract the free base into dichloromethane (DCM).

-

Concentrate the organic layer and redissolve the free base in 30 mL of formic acid.

-

Add 15 mL of 37% aqueous formaldehyde. Reflux the mixture at 100°C for 12 hours.

-

Validation Check: LC-MS should indicate a mass shift of +14 Da (N-CH₃).

-

-

Regioselective C4-Oxidation:

-

Note: Direct C-H oxidation of piperidines is challenging. We utilize a directed Ruthenium-catalyzed oxidation protocol.

-

Dissolve the N-methylated intermediate in ethyl acetate. Add 5 mol% RuO₂ and 3.0 equivalents of NaIO₄ in a biphasic water/EtOAc system.

-

Stir vigorously at room temperature for 24 hours. Quench with isopropanol.

-

Purify via flash chromatography (Silica gel, 95:5 DCM:MeOH) to isolate (2S)-2-(4-methoxyphenyl)-1-methylpiperidin-4-one.

-

Protocol B: Assembly of the Imidazobenzazepine Core

-

Core Synthesis:

-

React 1-(2-phenylethyl)-1H-imidazole with oxalyl chloride, followed by Friedel-Crafts intramolecular cyclization using trifluoromethanesulfonic acid (TfOH) at 120°C[2].

-

The resulting product is 11-oxo-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine.

-

Protocol C: McMurry Olefination & Late-Stage Formylation

Objective: Forge the sterically hindered ylidene bond and install the critical aldehyde pharmacophore.

-

McMurry Coupling:

-

Under a strict Argon atmosphere, suspend 4.0 equivalents of Zinc dust in dry THF.

-

Dropwise, add 2.0 equivalents of TiCl₄ at 0°C. (Caution: Highly exothermic). Reflux the dark slurry for 2 hours to generate the active Ti(0) species.

-

Add a mixture of the benzazepine core (1.0 eq) and the chiral piperidin-4-one (1.2 eq) in dry THF. Reflux for 18 hours.

-

Quench with 10% aqueous K₂CO₃. Filter through Celite to remove titanium salts. Extract with ethyl acetate.

-

-

Vilsmeier-Haack Formylation:

-

Cool a flask containing 5 mL of anhydrous DMF to 0°C. Add 1.5 equivalents of POCl₃ dropwise to generate the Vilsmeier reagent.

-

Add the coupled intermediate dissolved in DMF. Heat to 60°C for 4 hours.

-

Pour over crushed ice and neutralize with saturated sodium acetate.

-

Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via preparative HPLC to yield the final (2S)-2-(4-Methoxyphenyl)-Alcaftadine.

-

Quantitative Data & Reaction Metrics

To ensure reproducibility, the following table summarizes the optimized reaction parameters and expected yields for the synthesis of the chiral analogue.

| Reaction Step | Key Reagents / Catalysts | Temp (°C) | Time (h) | Expected Yield (%) | Purity (HPLC) |

| N-Methylation | Formic Acid, 37% HCHO | 100°C | 12 | 88% | >98% |

| C4-Oxidation | RuO₂ (5 mol%), NaIO₄ | 25°C | 24 | 42% | >95% |

| Core Cyclization | TfOH (neat) | 120°C | 6 | 76% | >97% |

| McMurry Coupling | TiCl₄, Zn dust, dry THF | 65°C | 18 | 55% | >92% |

| Formylation | POCl₃, DMF, NaOAc | 60°C | 4 | 81% | >99% |

Note: The yield drop during C4-oxidation is typical for remote C-H functionalization. Unreacted starting material can be recovered and recycled.

References

-

Synthesis and structural elucidation of a novel polymorph of alcaftadine Source: PubMed (NIH) URL:[Link]

-

Investigation of Alcaftadine using a Double Oxidation Process by Eliminating Column Chromatography Source: Asian Journal of Chemistry URL:[Link]

Sources

Asymmetric hydrogenation of 2-(4-methoxyphenyl)pyridine to piperidine

Application Note: Enantioselective Synthesis of 2-(4-Methoxyphenyl)piperidine via Iridium-Catalyzed Asymmetric Hydrogenation

Prepared by: Senior Application Scientist, Catalysis & Synthetic Methodologies Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Scientific Rationale

Chiral piperidines are ubiquitous privileged scaffolds in modern drug discovery. Specifically, 2-arylpiperidines like 2-(4-methoxyphenyl)piperidine serve as critical building blocks for neuroactive agents and receptor antagonists. However, the direct asymmetric hydrogenation of the parent pyridine remains one of the most formidable challenges in synthetic chemistry.

The difficulty is twofold:

-

Thermodynamic Barrier: Pyridines possess high resonance stabilization energy (~117 kJ/mol), making the aromatic ring highly resistant to reduction[1].

-

Catalyst Poisoning: The resulting saturated piperidine is a strong

-donor that irreversibly coordinates to the transition metal center, abruptly halting the catalytic cycle[1].

To bypass these limitations, this protocol employs a substrate activation strategy coupled with an Iridium/Chiral Bisphosphine catalytic system . By pre-activating 2-(4-methoxyphenyl)pyridine into an N-benzylpyridinium salt, we intentionally break the aromaticity, lower the lowest unoccupied molecular orbital (LUMO) to facilitate hydride attack, and sterically shield the final piperidine nitrogen from poisoning the Iridium catalyst[2].

Mechanistic Pathway & Causality

The reduction of the pyridinium salt does not occur in a single concerted step. It is a highly orchestrated cascade reaction. Understanding this pathway is critical for troubleshooting and scaling the reaction.

-

1,4-Hydride Addition: The active Ir(III)-hydride species first executes a fast 1,4-hydride addition to the activated pyridinium salt, generating an enamine-like dihydropyridine intermediate[3].

-

Isomerization: The dihydropyridine rapidly isomerizes into a highly electrophilic iminium ion[3].

-

Enantiodetermining 1,2-Addition: The stereocenter is exclusively established in the final step. The chiral Ir-complex performs an enantioselective 1,2-hydride addition to the iminium ion to yield the chiral piperidine[3]. High hydrogen pressure is required to ensure this step outcompetes non-selective background reductions[4].

Fig 1: Outer-sphere cascade mechanism for the asymmetric hydrogenation of activated pyridines.

Quantitative Data & Reaction Optimization

The choice of ligand and the presence of an iodine additive are not optional; they dictate the viability of the entire system. Iodine (

Table 1: Optimization of Reaction Parameters for 2-(4-Methoxyphenyl)pyridinium Bromide

| Entry | Catalyst Precursor | Chiral Ligand (2.2 mol%) | Additive | Pressure | Conversion | Enantiomeric Excess (ee) |

| 1 | [Ir(cod)Cl]2 (1 mol%) | None | 50 bar | < 5% | N/A | |

| 2 | [Ir(cod)Cl]2 (1 mol%) | (R)-BINAP | 50 bar | 45% | 32% | |

| 3 | [Ir(cod)Cl]2 (1 mol%) | (R)-Segphos | None | 50 bar | 12% | 15% |

| 4 | [Ir(cod)Cl]2 (1 mol%) | (R)-Segphos | 50 bar | > 99% | 88% | |

| 5 | [Ir(cod)Cl]2 (1 mol%) | (R)-Synphos | 50 bar | > 99% | 93% |

Note: Reactions performed in anhydrous DCM at 50 °C for 18 hours. Entry 5 represents the optimized protocol.

Detailed Experimental Protocols

This protocol is designed as a self-validating system. Analytical checkpoints are embedded to ensure downstream success.

Phase 1: Substrate Activation (N-Benzylation)

Causality: Benzylation breaks aromaticity and prevents catalyst poisoning.

-

Charge a 100 mL round-bottom flask with 2-(4-methoxyphenyl)pyridine (10.0 mmol, 1.85 g) and anhydrous toluene (30 mL).

-

Add benzyl bromide (12.0 mmol, 1.42 mL) dropwise at room temperature.

-

Reflux the mixture at 110 °C for 12 hours.

-

Checkpoint: A pale yellow precipitate should form. Monitor the supernatant by TLC (Hexanes/EtOAc 3:1) to confirm the disappearance of the starting pyridine.

-

Cool to room temperature, filter the precipitate, wash with cold diethyl ether (2 × 15 mL), and dry under vacuum to yield N-benzyl-2-(4-methoxyphenyl)pyridinium bromide.

Phase 2: Asymmetric Hydrogenation

Causality: Strict exclusion of oxygen prevents phosphine ligand oxidation, which would otherwise generate an achiral catalytic species and plummet the ee.

-

Catalyst Assembly (Inside Glovebox): In a 5 mL glass vial, dissolve [Ir(cod)Cl]2 (0.01 mmol, 6.7 mg) and (R)-Synphos (0.022 mmol, 14.0 mg) in anhydrous, degassed dichloromethane (DCM, 2 mL). Stir for 30 minutes at room temperature.

-

Add solid

(0.1 mmol, 25.4 mg) to the catalyst solution and stir for an additional 15 minutes. The solution will shift from yellow to deep red/brown, indicating the formation of the active Ir(III) species. -

Reaction Setup: Transfer the N-benzylpyridinium salt from Phase 1 (1.0 mmol) into a stainless-steel autoclave equipped with a magnetic stir bar. Add the pre-formed catalyst solution.

-

Seal the autoclave, remove from the glovebox, and purge the system with

gas (5 cycles of pressurizing to 10 bar and venting). -

Pressurize the autoclave to 50 bar of

and heat to 50 °C with vigorous stirring (800 rpm) for 18 hours. -

Workup: Carefully vent the

gas. Basify the crude mixture with saturated aqueous

Phase 3: Deprotection (Debenzylation)

-

Dissolve the purified N-benzyl piperidine (0.8 mmol) in methanol (10 mL).

-

Add 10% Pd/C (10 wt%, 0.08 mmol Pd).

-

Stir under a hydrogen balloon (1 atm) at room temperature for 12 hours.

-

Filter the mixture through a pad of Celite, wash with methanol, and concentrate to yield the final free (S)- or (R)-2-(4-methoxyphenyl)piperidine.

Experimental Workflow Diagram

Fig 2: End-to-end experimental workflow for synthesizing chiral 2-(4-methoxyphenyl)piperidine.

Troubleshooting & Field-Proven Insights

-

Failure Mode: Low Conversion (< 20%)

-

Causality: The Ir(III)-hydride complex is highly sensitive to moisture. Trace water in DCM or un-dried pyridinium salts will quench the catalyst.

-

Correction: Ensure the pyridinium salt is dried under high vacuum at 60 °C overnight prior to hydrogenation. Use freshly sublimed

.

-

-

Failure Mode: Poor Enantiomeric Excess (ee < 50%)

-